molecular formula C11H10N2O3 B13871946 5-Methoxy-2-phenylpyrimidine-4,6-diol

5-Methoxy-2-phenylpyrimidine-4,6-diol

Cat. No.: B13871946
M. Wt: 218.21 g/mol
InChI Key: KAHZLAMQIKNFOX-UHFFFAOYSA-N
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Description

4-hydroxy-5-methoxy-2-phenyl-1H-pyrimidin-6-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-methoxy-2-phenyl-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-methoxy-2-phenyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the pyrimidine ring or functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-hydroxy-5-methoxy-2-phenyl-1H-pyrimidin-6-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methoxy-2-phenyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: Similar in structure but with a different ring system.

    Pyrimidine derivatives: Compounds with various substituents on the pyrimidine ring.

Uniqueness

4-hydroxy-5-methoxy-2-phenyl-1H-pyrimidin-6-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-hydroxy-5-methoxy-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O3/c1-16-8-10(14)12-9(13-11(8)15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13,14,15)

InChI Key

KAHZLAMQIKNFOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(NC1=O)C2=CC=CC=C2)O

Origin of Product

United States

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